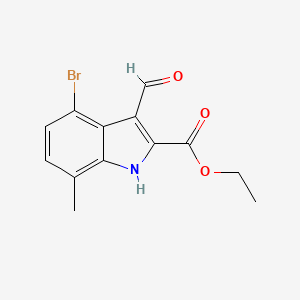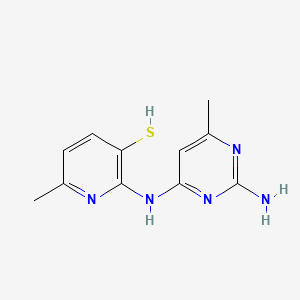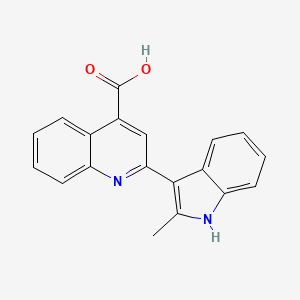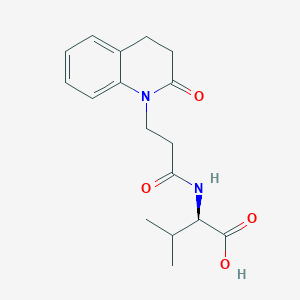![molecular formula C13H11F3N2OS B12927143 2-(Ethylsulfanyl)-3-[2-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one CAS No. 89069-56-7](/img/structure/B12927143.png)
2-(Ethylsulfanyl)-3-[2-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ethylthiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidinone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The ethylthio group can also participate in interactions with biological molecules, contributing to the compound’s overall effect. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(methylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one
- 2-(ethylthio)-3-(2-(fluoromethyl)phenyl)pyrimidin-4(3H)-one
- 2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-thione
Uniqueness
2-(ethylthio)-3-(2-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one is unique due to the presence of both the ethylthio and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethylthio group provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Numéro CAS |
89069-56-7 |
|---|---|
Formule moléculaire |
C13H11F3N2OS |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
2-ethylsulfanyl-3-[2-(trifluoromethyl)phenyl]pyrimidin-4-one |
InChI |
InChI=1S/C13H11F3N2OS/c1-2-20-12-17-8-7-11(19)18(12)10-6-4-3-5-9(10)13(14,15)16/h3-8H,2H2,1H3 |
Clé InChI |
FXSPAZUXKNYIFW-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC=CC(=O)N1C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-morpholin-2-yl]methanamine](/img/structure/B12927061.png)


![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12927074.png)
![4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide](/img/structure/B12927077.png)
![5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine](/img/structure/B12927083.png)







